1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone
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Overview
Description
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 4-fluorophenyl group and a 3-hydroxyphenyl ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Attachment of the 3-Hydroxyphenyl Ethanone Moiety: This step involves the reaction of the pyrrolidine derivative with a 3-hydroxyphenyl ethanone precursor under appropriate conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone
- 1-(3-(4-Bromophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone
- 1-(3-(4-Methylphenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone
Uniqueness
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is unique due to the presence of the 4-fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-6-4-14(5-7-16)15-8-9-20(12-15)18(22)11-13-2-1-3-17(21)10-13/h1-7,10,15,21H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIWSDDWCMJXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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